11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione
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Overview
Description
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Structural Analysis and Synthesis
Microbial Transformation and Hydroxylation
Microbial transformation plays a crucial role in the hydroxylation of steroid compounds, offering a pathway to synthesize novel derivatives with potential biological activities. Research demonstrates the capability of various microbial strains to hydroxylate steroids, producing metabolites with distinct structural and functional properties. For example, the microbial transformation of androst-4-ene-3,17-dione by the fungus Beauveria bassiana has been shown to yield hydroxylated metabolites, indicating the fungus's potential as a biocatalyst for steroid modification (Zhi-gang Xiong et al., 2006).
Molecular Interactions and Inhibitory Activity
The study of new pregnenedione derivatives has revealed their inhibitory activity against enzymes and receptors, suggesting their potential therapeutic applications. Compounds such as 17alpha-hydroxy-16beta-methylpregna-1,4,6-triene-3,20-dione have been evaluated for their ability to inhibit enzymes like 5alpha-reductase, as well as their affinity for androgen receptors, highlighting the diverse biological activities of steroid derivatives (E. Bratoeff et al., 2003).
properties
Product Name |
11alpha-Hydroxy-12alpha-methyl-pregn-4-ene-3,20-dione |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8S,9S,10R,11R,12R,13R,14S,17S)-17-acetyl-11-hydroxy-10,12,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-20(25)19-16(18-8-7-17(13(2)23)22(12,18)4)6-5-14-11-15(24)9-10-21(14,19)3/h11-12,16-20,25H,5-10H2,1-4H3/t12-,16-,17+,18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
JLOPYNSMWUXMEO-FJKSHLSCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]2[C@@H](CCC3=CC(=O)CC[C@]23C)[C@H]4[C@]1([C@H](CC4)C(=O)C)C)O |
SMILES |
CC1C(C2C(CCC3=CC(=O)CCC23C)C4C1(C(CC4)C(=O)C)C)O |
Canonical SMILES |
CC1C(C2C(CCC3=CC(=O)CCC23C)C4C1(C(CC4)C(=O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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